
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- is a derivative of the amino acid L-tyrosine This compound is characterized by the presence of an acetyl group and a 3-methyl-2-butenyl group attached to the tyrosine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride for acetylation and a suitable base to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and 3-methyl-2-butenyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders and as a prodrug for L-tyrosine.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in metabolic processes, influencing the production of neurotransmitters and other biologically active compounds. The acetyl and 3-methyl-2-butenyl groups may enhance its solubility and bioavailability, facilitating its uptake and utilization in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: The parent amino acid, which lacks the acetyl and 3-methyl-2-butenyl groups.
N-Acetyl-L-Tyrosine: A derivative with only the acetyl group attached.
L-Tyrosine Methyl Ester: A derivative with a methyl ester group instead of the 3-methyl-2-butenyl group.
Uniqueness
L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- is unique due to the presence of both the acetyl and 3-methyl-2-butenyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and potential therapeutic applications compared to similar compounds.
Propiedades
Número CAS |
592534-82-2 |
|---|---|
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-[4-(3-methylbut-2-enoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-11(2)8-9-21-14-6-4-13(5-7-14)10-15(16(19)20)17-12(3)18/h4-8,15H,9-10H2,1-3H3,(H,17,18)(H,19,20)/t15-/m0/s1 |
Clave InChI |
YHKFAYFIUKFOFG-HNNXBMFYSA-N |
SMILES isomérico |
CC(=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C)C |
SMILES canónico |
CC(=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


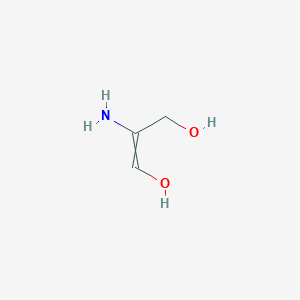
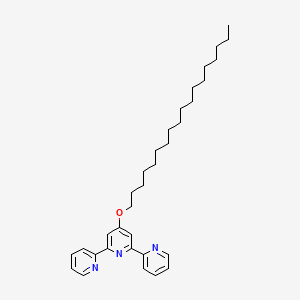
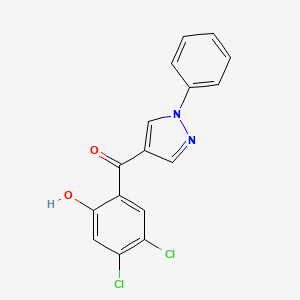
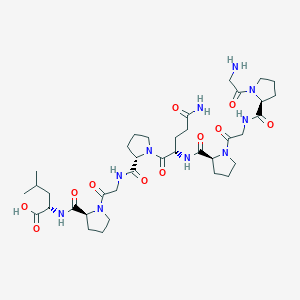
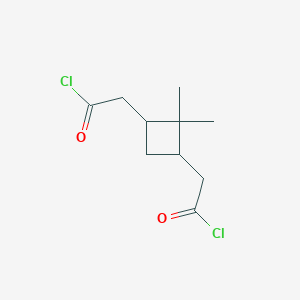
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
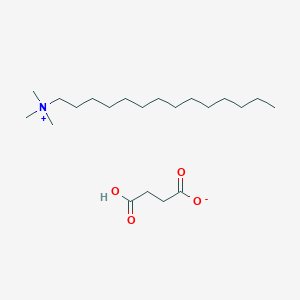
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)

![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)



